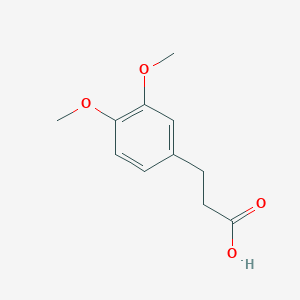

3-(3,4-Dimethoxyphenyl)propionic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKQWQTBCTDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175294 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-70-2 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2107-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO32ZSP1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(3,4-Dimethoxyphenyl)propionic Acid

The synthesis of this compound can be achieved through various chemical pathways, leveraging fundamental organic reactions to construct the target molecule from readily available precursors.

A common and effective method for the preparation of this compound involves the hydrolysis of its corresponding ester precursors. google.comgoogle.com This approach is typically the final step in a multi-step synthesis where the carboxyl group is protected as an ester.

One documented route involves the hydrolysis of 3,4-dimethoxy-cinnamic acid ethyl ester under alkaline conditions to yield 3,4-dimethoxy-cinnamic acid. google.comgoogle.com This intermediate is then subjected to hydrogenation to reduce the double bond, ultimately forming this compound. google.comgoogle.com The hydrolysis step is crucial for deprotecting the carboxylic acid functional group. Alkaline conditions, such as using a 20% sodium hydroxide aqueous solution, are employed to facilitate the cleavage of the ester bond. google.com

| Precursor Ester | Hydrolysis Conditions | Intermediate Product | Reference |

| 3,4-dimethoxy-cinnamic acid ethyl ester | Alkaline conditions (e.g., 20% NaOH solution) | 3,4-dimethoxy-cinnamic acid | google.com |

This method is advantageous due to the typically high yields and the relative ease of purification of the final carboxylic acid product.

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. wikipedia.orgyoutube.com In the context of synthesizing diarylpropionic acids, which are structurally analogous to this compound, condensation reactions play a pivotal role. journals.co.za For instance, the synthesis of 3,3-diarylpropionic acids can be catalyzed by acids like syrupy phosphoric acid (85%). journals.co.za

A notable example is the condensation of 1,3-dimethoxybenzene (B93181) with 3,4-dimethoxycinnamic acid, which produces 3-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propionic acid in nearly quantitative yield with no tarry byproducts at room temperature. journals.co.za This highlights the efficiency of phosphoric acid as a catalyst for this type of transformation. journals.co.za The reaction proceeds via the protonation of the cinnamic acid by phosphoric acid, forming a quinonoid structure that is susceptible to nucleophilic attack. journals.co.za

Another relevant type of condensation is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weakly basic amine. wikipedia.org In a synthesis starting with veratraldehyde, a Knoevenagel-type condensation with ethyl acetate under the influence of sodium ethoxide is used to form the intermediate 3,4-dimethoxy ethyl cinnamate. google.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 1,3-dimethoxybenzene | 3,4-dimethoxycinnamic acid | 85% Phosphoric acid, room temperature | 3,3-Diarylpropionic acid | journals.co.za |

| Veratraldehyde | Ethyl acetate | Sodium ethoxide | α,β-unsaturated ester | google.com |

The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent when one of the withdrawing groups on the nucleophile is a carboxylic acid, often leading to decarboxylation along with the condensation. wikipedia.org

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring. wikipedia.org While not a direct synthesis of this compound, it is a key step in the industrial synthesis of analogous arylpropionic acids, such as ibuprofen [2-(4-isobutylphenyl)propionic acid]. google.com

The reaction typically involves an acyl chloride or anhydride and a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). wikipedia.org The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. This ion then attacks the aromatic ring, leading to the formation of an aryl ketone. This ketone can then be further processed to yield the desired propionic acid. google.com

For example, the synthesis of ibuprofen often starts with the Friedel-Crafts acylation of isobutylbenzene. google.com The resulting ketone can be converted to the final propionic acid through subsequent steps. wikipedia.orggoogle.com This multi-step approach demonstrates the utility of Friedel-Crafts acylation in building the core structure of arylpropionic acids. libretexts.org

General Steps in Analogous Propionic Acid Synthesis via Friedel-Crafts Acylation:

Acylation: Reaction of an aromatic substrate with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an aryl ketone. wikipedia.orggoogle.com

Further Transformation: The resulting ketone undergoes a series of reactions, such as condensation, hydrolysis, and oxidation or reduction, to form the final propionic acid derivative. wikipedia.orggoogle.com

This methodology offers a versatile route to a wide range of arylpropionic acids by varying the starting aromatic compound and the acylating agent. nih.gov

A well-established route to this compound begins with the precursor veratraldehyde (3,4-dimethoxybenzaldehyde). google.comgoogle.comwikipedia.org This multi-step synthesis is an efficient method that leverages several key organic transformations. google.comgoogle.com The process is environmentally friendly and results in a high-purity product with a good yield. google.com

The synthesis can be summarized in the following key steps:

Condensation: Veratraldehyde is reacted with ethyl acetate in the presence of a base, such as sodium ethoxide. google.comgoogle.com This condensation reaction forms the intermediate, 3,4-dimethoxy-cinnamic acid ethyl ester. google.comgoogle.com

Hydrolysis: The resulting ethyl ester is then hydrolyzed under alkaline conditions to yield 3,4-dimethoxy-cinnamic acid. google.comgoogle.com

Reduction: Finally, the cinnamic acid derivative undergoes catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the final product, this compound. google.comgoogle.com A common catalyst for this step is palladium on carbon (Pd/C). google.com

| Step | Starting Material | Reagents | Intermediate/Product | Molar Yield | Purity | Reference |

| 1. Condensation | Veratraldehyde | Ethyl acetate, Sodium ethoxide | 3,4-dimethoxy-cinnamic acid ethyl ester | - | - | google.comgoogle.com |

| 2. Hydrolysis | 3,4-dimethoxy-cinnamic acid ethyl ester | Alkali (e.g., NaOH) | 3,4-dimethoxy-cinnamic acid | - | - | google.comgoogle.com |

| 3. Reduction | 3,4-dimethoxy-cinnamic acid | H₂, Pd/C catalyst, Ethanol | This compound | 92.0% | 99.62% | google.com |

This synthetic pathway is notable for its efficiency, with the palladium on carbon catalyst being recyclable for multiple uses. google.com

Derivatization Strategies for this compound

The carboxylic acid group of this compound allows for a variety of chemical modifications, or derivatizations, to produce other functional compounds.

Esterification is a common derivatization strategy for carboxylic acids, including this compound. researchgate.netyoutube.com This reaction involves combining the carboxylic acid with an alcohol in the presence of a catalyst to form an ester and water. youtube.com

A specific and mild method for this transformation is the Steglich esterification. nih.gov This reaction utilizes a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), in a suitable solvent like dichloromethane (DCM). nih.gov

In one synthetic application, this compound was subjected to Steglich esterification to produce an esterified product in an 82% yield. nih.gov This ester then served as a key intermediate in the total synthesis of natural products known as schwarzinicines. nih.gov

| Reaction Type | Reagents | Catalyst | Solvent | Yield | Reference |

| Steglich Esterification | This compound, Alcohol | 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), 4-dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 82% | nih.gov |

The rate and yield of esterification reactions can be influenced by several factors, including the structure of the alcohol, the molar ratio of reactants, the amount of catalyst, and the temperature. researchgate.net Generally, increasing the acid-to-alcohol molar ratio can increase the reaction rate and yield. researchgate.net

Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes amidation reactions to form a variety of amide derivatives. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A common method for the synthesis of amides from this compound involves the use of coupling agents. For instance, a series of hydrogenated ferulic acid amide derivatives have been synthesized from 3-(3,4-dimethoxyphenyl)propanoic acid. In this process, the carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at low temperatures to form a mixed anhydride. This activated intermediate then reacts with an appropriate amine to yield the desired amide.

Another approach to amidation is the formation of cyclic amides. For example, 3-(3,4-dimethoxyphenyl)-3-(1-oxoisoindolin-2-yl)propionic acid has been synthesized, demonstrating the utility of this compound in creating more complex heterocyclic structures. Furthermore, conjugates of primaquine with cinnamic acid derivatives, including those derived from this compound, have been prepared, showcasing the formation of amide linkages in the synthesis of potential bioactive molecules.

Triazine-based reagents have also been employed to facilitate the amidation of carboxylic acids. This method provides a general route to amide formation, which is applicable to a wide range of carboxylic acids, including this compound. The reaction of 3-(4-hydroxyphenyl)propanoic acid with an amine can also be achieved using an active 4-nitrophenyl ester, a strategy that could be adapted for this compound.

The following table summarizes various amines that can be reacted with this compound to form corresponding amides.

| Amine | Resulting Amide |

| 2-amino-1-(4-nitrophenyl)ethanol | N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-3-(3,4-dimethoxyphenyl)propanamide |

| Primaquine | (E)-3-(3,4-Dimethoxyphenyl)-N-(4-(6-methoxyquinolin-8-ylamino)pentyl)acrylamide |

| Homoveratrylamine | N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)propanamide |

| Ammonia | 3-(3,4-dimethoxyphenyl)propanamide |

Oxidation and Reduction Reactions

The chemical transformations of this compound also include oxidation and reduction reactions, which can target the carboxylic acid, the propionic side chain, or the aromatic ring.

Reduction Reactions:

The carboxylic acid group of this compound can be reduced to a primary alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride are generally not effective for the reduction of carboxylic acids. chemguide.co.uklibretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced in situ to the alcohol. chemguide.co.uk

The aromatic ring of this compound is susceptible to reduction under specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, can reduce the aromatic ring to a 1,4-cyclohexadiene derivative. masterorganicchemistry.comwikipedia.orgorganicreactions.orgyoutube.com The presence of electron-donating methoxy (B1213986) groups influences the regioselectivity of this reduction. masterorganicchemistry.com

A common synthetic route to this compound involves the reduction of the double bond in 3,4-dimethoxycinnamic acid. This catalytic hydrogenation is typically carried out using a palladium on charcoal (Pd/C) catalyst in a suitable solvent like ethanol.

Oxidation Reactions:

Oxidation of the propionic acid side chain can occur under certain conditions. For instance, the side chain of 3-phenylpropionic acid can undergo oxidation. Enzymatic oxidation of the side chain of 3-phenylpropionic acid to cinnamic acid has been demonstrated, suggesting that similar biotransformations could be possible for its dimethoxy-substituted analog. nih.govnih.gov A process for the oxidation of 3-phenylpropanal to 3-phenylpropionic acid using molecular oxygen has been described, which is the reverse of the reduction of the carboxylic acid. google.com

The aromatic ring, being electron-rich due to the two methoxy groups, can be susceptible to oxidative degradation under harsh conditions. However, selective oxidation of the benzylic position is a more common transformation for related compounds.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups. These groups are ortho, para-directing. organicchemistrytutor.comlibretexts.orgyoutube.comwikipedia.orgulethbridge.ca The propionic acid side chain is a deactivating group and a meta-director. organicchemistrytutor.com The combined effect of these substituents directs incoming electrophiles to the positions ortho to the methoxy groups, namely the 2- and 5-positions of the aromatic ring.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution. wikipedia.org In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can react with alkyl halides or acyl halides. organic-chemistry.orgchemistrysteps.comyoutube.com For example, acylation with an acyl chloride would be expected to introduce an acyl group at the 5-position of the aromatic ring, ortho to the 4-methoxy group and para to the 3-methoxy group. The reaction of 1,4-dimethoxybenzene with a t-butyl cation serves as a model for the reactivity of such activated aromatic rings.

Halogenation:

The aromatic ring can be readily halogenated with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst. libretexts.org The substitution is expected to occur at the 5-position. The halogenation of 3-arylsydnones has been reported, indicating the feasibility of introducing halogens onto substituted aromatic rings. nih.gov

Nitration:

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group (NO₂) would be introduced at the 5-position. A method for the nitration of aromatic compounds using nitric acid in the presence of an acid anhydride and an aluminosilicate catalyst has been described, which could be applicable here. google.com

The following table summarizes the expected major products of electrophilic aromatic substitution reactions on this compound.

| Reaction | Electrophile | Expected Major Product |

| Friedel-Crafts Acylation | RCO⁺ | 3-(5-Acyl-3,4-dimethoxyphenyl)propionic acid |

| Bromination | Br⁺ | 3-(5-Bromo-3,4-dimethoxyphenyl)propionic acid |

| Nitration | NO₂⁺ | 3-(5-Nitro-3,4-dimethoxyphenyl)propionic acid |

Stereoselective Synthesis and Chiral Resolution relevant to Dimethoxyphenylpropionic Acid Scaffolds

While this compound itself is achiral, the introduction of a substituent at the α- or β-position of the propionic acid side chain creates a chiral center. The synthesis of enantiomerically pure derivatives is of great importance, particularly in the context of pharmaceuticals where different enantiomers can exhibit distinct biological activities. viamedica.pl

Stereoselective Synthesis:

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds. For the synthesis of chiral 2-arylpropionic acids, a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), various stereoselective methods have been developed. tandfonline.comtandfonline.com One such approach involves the use of chiral auxiliaries, such as Evans' oxazolidinones. tandfonline.com The chiral auxiliary is first attached to the arylpropionic acid scaffold, and subsequent alkylation proceeds with high diastereoselectivity. Cleavage of the auxiliary then affords the desired enantiomerically enriched 2-arylpropionic acid. This methodology could be adapted for the synthesis of chiral derivatives of this compound.

Chiral Resolution:

Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. wikipedia.org A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine. pharmtech.comwikipedia.orgnih.gov The racemic acid is treated with a single enantiomer of a chiral amine, resulting in the formation of two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.

Lipase-catalyzed kinetic resolution is another powerful method for obtaining enantiomerically pure carboxylic acids or their esters. nih.govnih.govresearchgate.netalmacgroup.com In this process, a lipase enzyme selectively catalyzes the hydrolysis or esterification of one enantiomer of the racemic substrate at a much faster rate than the other. nih.gov This results in the separation of the racemate into one unreacted enantiomer and the product of the enzymatic reaction, which corresponds to the other enantiomer. For example, the resolution of racemic 2-phenoxypropanoic acids has been achieved with high enantioselectivity using Aspergillus niger lipase. nih.gov Similarly, esterases have been used for the kinetic resolution of racemic ethyl 2-arylpropionates. frontiersin.org

The following table highlights common chiral resolving agents and methods applicable to arylpropionic acids.

| Method | Resolving Agent/Catalyst | Principle |

| Diastereomeric Salt Formation | Chiral Amines (e.g., (R)- or (S)-1-phenylethylamine) | Formation of diastereomeric salts with different solubilities |

| Enzymatic Kinetic Resolution | Lipases (e.g., from Aspergillus niger, Candida antarctica) | Enantioselective hydrolysis or esterification |

Advanced Synthetic Techniques and Catalyst Systems for this compound Production

Modern synthetic chemistry increasingly focuses on the development of more efficient, selective, and environmentally benign methodologies. Several advanced techniques and catalyst systems have been applied to the synthesis of this compound and related arylpropionic acids.

Palladium-Catalyzed Synthesis:

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have become powerful tools for the formation of carbon-carbon bonds. benthamdirect.comingentaconnect.com A two-step, one-pot procedure has been developed for the synthesis of 2-arylpropionic acids, which could be adapted for 3-arylpropionic acids. mdpi.commdpi.com This process involves the palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by the hydroxycarbonylation of the resulting styrene. mdpi.com This cascade transformation offers high regioselectivity and good yields. mdpi.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. sciepub.commdpi.com Microwave-assisted esterification of carboxylic acids, including those with structures similar to this compound, has been shown to be highly efficient. sciepub.commdpi.comrsc.orgorganic-chemistry.org This method often utilizes a catalytic amount of acid and can be completed in a fraction of the time required for traditional esterification procedures. sciepub.commdpi.com Microwave irradiation has also been successfully employed in the synthesis of various heterocyclic compounds, demonstrating its broad applicability in organic synthesis. nih.gov

The following table provides a comparison of conventional and advanced synthetic techniques for reactions relevant to this compound.

| Reaction | Conventional Technique | Advanced Technique | Advantages of Advanced Technique |

| C-C Bond Formation (for arylpropionic acid synthesis) | Friedel-Crafts Acylation followed by reduction | Palladium-Catalyzed Heck Coupling/Carbonylation | Milder reaction conditions, higher functional group tolerance, one-pot procedure |

| Esterification | Fischer Esterification (reflux with acid catalyst) | Microwave-Assisted Esterification | Drastically reduced reaction times, often improved yields |

Biological and Pharmacological Investigations

Mechanisms of Biological Activity of 3-(3,4-Dimethoxyphenyl)propionic Acid and its Analogues

The scientific interest in this compound and its structural analogues stems from their diverse biological activities. These compounds, characterized by a phenylpropanoic acid backbone with varying substitutions, have been the subject of numerous studies to elucidate their mechanisms of action. Research has primarily focused on their anti-inflammatory, antioxidant, antimicrobial, and enzyme-inhibiting properties. The 3,4-dimethoxy substitution on the phenyl ring is a key structural feature, also found in the selective phosphodiesterase 4 (PDE4) inhibitor, Rolipram, suggesting a potential for similar biological targets.

Anti-inflammatory Mechanisms and Pathways

The anti-inflammatory effects of analogues of this compound are mediated through various molecular pathways, with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a prominent mechanism.

One notable analogue, (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one, has demonstrated significant anti-inflammatory and anti-arthritic effects. In a study using a murine monocytic cell line (RAW264.7), this compound effectively suppressed the lipopolysaccharide (LPS)-induced activation of NF-κB. nih.gov This suppression involved the inhibition of the phosphorylation and subsequent degradation of I-κB, the inhibitory protein of NF-κB. nih.gov Consequently, the nuclear translocation of the p65 and p50 subunits of NF-κB was significantly reduced. nih.gov

Furthermore, the anti-inflammatory action of this analogue extends to the upstream regulation of the NF-κB pathway. It has been shown to block the LPS-induced expression of Toll-like receptor 4 (TLR4) and suppress the degradation of IRAKs (Interleukin-1 Receptor-Associated Kinases). nih.gov The compound also inhibited the phosphorylation of JNK (c-Jun N-terminal kinases) and ERK (extracellular signal-regulated kinases), which are key components of the MAPK (mitogen-activated protein kinase) signaling pathway that often cross-talks with NF-κB signaling. nih.gov The suppression of these pathways leads to a downstream reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

Another related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, has also been shown to exert its anti-inflammatory effects by inhibiting prostaglandin (B15479496) biosynthesis.

The collective evidence suggests that analogues of this compound can modulate complex inflammatory signaling cascades, primarily by targeting the TLR4-NF-κB and MAPK pathways, thereby reducing the production of a wide array of inflammatory mediators.

Antioxidant Mechanisms and Free Radical Scavenging Activity

Analogues of this compound have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured.

A study on 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active principle from kimchi, reported significant DPPH radical scavenging activity with a 50% inhibitory concentration (IC50) of 0.78 µg/mL. This compound also inhibited the oxidative modification of low-density lipoprotein (LDL) with an IC50 of 1.4 µg/mL. Furthermore, in hypercholesterolemic rabbits, HDMPPA treatment led to a significant decrease in the formation of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation.

Derivatives of 3,4-dimethoxycinnamic acid, a closely related unsaturated analogue, have also been synthesized and evaluated for their antioxidant potential. These compounds exhibited considerable antioxidant capacity, with some reaching levels similar to the well-known antioxidant, Trolox. nih.gov Their effect on rat hepatic microsomal membrane lipid peroxidation was also assessed, demonstrating their ability to protect cell membranes from oxidative damage. nih.gov

| Compound/Analogue | Assay | Result (IC50) | Source |

|---|---|---|---|

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | DPPH Radical Scavenging | 0.78 µg/mL | thermofisher.com |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | LDL Oxidation Inhibition | 1.4 µg/mL | thermofisher.com |

Antimicrobial Properties and Related Mechanisms

The antimicrobial activity of this compound and its analogues appears to be highly dependent on the specific structural modifications of the molecule.

Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising, structure-dependent antimicrobial activity against a range of multidrug-resistant pathogens. These derivatives were effective against both the ESKAPE group of bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. For instance, a hydrazone derivative with a phenyl substituent demonstrated activity against methicillin-resistant S. aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL. drugbank.com The incorporation of a 4-NO2 substitution on the phenyl ring enhanced activity against both S. aureus and vancomycin-resistant E. faecalis (VRE) with an MIC of 16 µg/mL. drugbank.com

Another related compound, 3-(3,4,5-trimethoxyphenyl) propanoic acid, isolated from Piper tuberculatum, has shown dose-dependent leishmanicidal activity against Leishmania amazonensis promastigotes, with a 50% inhibitory concentration (IC50) of 145 µg/mL. sigmaaldrich.com

The mechanisms underlying the antimicrobial action of these analogues are likely varied. For some derivatives, the proposed mechanism involves targeting the cell membrane, leading to increased permeability. nih.gov For others, the specific molecular targets within the microbial cells are yet to be fully elucidated.

| Analogue | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivative (phenyl substituent) | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL | drugbank.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (4-NO2 phenyl substituent) | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL | drugbank.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (4-NO2 phenyl substituent) | Vancomycin-resistant Enterococcus faecalis (VRE) | 16 µg/mL | drugbank.com |

Enzyme Inhibition Studies

The ability of this compound and its analogues to inhibit specific enzymes is a key aspect of their pharmacological profile, particularly in the context of inflammation.

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of immune and inflammatory cells. The 3,4-dimethoxyphenyl moiety is a key pharmacophoric feature of the well-known PDE4 inhibitor, Rolipram. researchgate.netnih.gov

Research has identified several analogues of this compound that are potent PDE4 inhibitors. A novel series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones demonstrated specific and potent inhibition of PDE4. nih.gov Within this series, the cis-4a,5,6,7,8,8a-hexahydrophthalazinones and their corresponding 4a,5,8,8a-tetrahydro analogues were particularly active, with pIC50 values (the negative logarithm of the IC50) ranging from 7.6 to 8.4. nih.gov

Another analogue, LASSBio-448, which features a 3,4-dimethoxyphenyl ring within a benzodioxole structure, inhibits all four PDE4 isoforms (A, B, C, and D) with IC50 values in the micromolar range. mdpi.comuel.ac.uk Molecular docking studies have suggested that the 3,4-dimethoxyphenyl ring of LASSBio-448 forms π–π stacking interactions with a phenylalanine residue (Phe372) in the active site of all PDE4 subtypes. uel.ac.uk

| Analogue | PDE4 Isoform(s) | Inhibitory Potency | Source |

|---|---|---|---|

| cis-4a,5,6,7,8,8a-hexahydrophthalazinones and 4a,5,8,8a-tetrahydro analogues | PDE4 | pIC50 = 7.6 - 8.4 | nih.gov |

| LASSBio-448 | PDE4A | IC50 = 0.7 µM | mdpi.com |

| LASSBio-448 | PDE4B | IC50 = 1.4 µM | mdpi.com |

| LASSBio-448 | PDE4C | IC50 = 1.1 µM | mdpi.com |

| LASSBio-448 | PDE4D | IC50 = 4.7 µM | mdpi.com |

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory process, catalyzing the synthesis of prostaglandins. The inhibition of COX is a major mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).

Analogues of this compound have been shown to inhibit COX activity. The analogue (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one was found to suppress the expression of COX-2 in LPS-stimulated macrophages. nih.gov This leads to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.gov

Similarly, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) has been observed to decrease the protein level of cyclooxygenase-2, contributing to its anti-atherosclerotic effects in vivo.

| Compound/Analogue | Enzyme Target | Observed Effect | Source |

|---|---|---|---|

| (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one | Cyclooxygenase-2 (COX-2) | Suppressed expression | nih.gov |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | Cyclooxygenase-2 (COX-2) | Decreased protein level | thermofisher.com |

| 3-(3',4'-Dimethoxyphenyl)propanoic acid | Cyclooxygenase | Inhibitory effect | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition for Analogs

While direct studies on the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity of this compound are limited, research on structurally related compounds, such as derivatives of cinnamic acid, provides valuable insights. Cinnamic acid derivatives have been explored as scaffolds for the development of cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. researchgate.net For instance, hybrids of phenolic acids like caffeic acid with choline (B1196258) have been synthesized and shown to possess AChE inhibitory activity. researchgate.net

One study detailed the synthesis of a series of 2-benzoylhydrazine-1-carboxamides, which were evaluated for their ability to inhibit both AChE and BChE. mdpi.com Many of these derivatives demonstrated dual inhibition of both enzymes, with some compounds showing inhibitory potency comparable to or better than the established drug rivastigmine. mdpi.com Another study on the natural alkaloid boldine, which shares some structural similarities with the phenylpropanoid scaffold, also reported inhibitory activity against both AChE and BChE, with IC50 values of 372 µmol/l and 321 µmol/l, respectively. nih.gov Although these compounds are not direct analogs, the findings suggest that the phenylpropanoic acid motif could be a relevant pharmacophore for the design of cholinesterase inhibitors. Further investigation is needed to specifically determine the AChE and BChE inhibitory potential of this compound and its close analogs.

UDP-galactopyranose mutase (UGM) Inhibition for Related Compounds

UDP-galactopyranose mutase (UGM) is a critical enzyme in the cell wall biosynthesis of various pathogens, including Mycobacterium tuberculosis, but is absent in humans, making it an attractive target for novel antibacterial agents. nih.govnih.gov The enzyme catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). nih.govnih.gov

Research into UGM inhibitors has led to the identification of various compound classes. While direct testing of this compound as a UGM inhibitor has not been reported, studies on related structures provide some context. For example, a combinatorial in situ screening approach was used to identify UGM inhibitors based on the reaction of an amino acid core with various cinnamic acids. rsc.org This suggests that cinnamic acid derivatives could serve as a basis for developing UGM inhibitors. Structure-based virtual screening has also been employed to identify novel UGM inhibitors, leading to the discovery of compounds with IC50 values in the low micromolar range. nih.gov These studies highlight the potential for phenylpropanoid-type structures to interact with the UGM active site. However, specific investigations are required to ascertain whether this compound or its related compounds possess any significant UGM inhibitory activity.

CYP3A4 Inhibition and Drug Interactions

The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, plays a central role in the metabolism of a vast number of drugs. Inhibition of CYP3A4 is a major cause of drug-drug interactions, which can lead to altered drug efficacy and toxicity. nih.gov

Currently, there is a lack of specific data on the inhibitory effect of this compound on CYP3A4. However, given that many phenolic compounds and their metabolites can interact with CYP enzymes, this is an area that warrants investigation. For example, studies on other small molecules have shown that they can act as either reversible or irreversible inhibitors of CYP3A4. nih.gov The potential for this compound to inhibit CYP3A4 would have significant implications for its use in combination with other medications that are substrates for this enzyme. Without experimental data, any potential for CYP3A4-mediated drug interactions involving this compound remains speculative.

Receptor Interaction Studies

One notable study focused on the synthesis and evaluation of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid, a derivative of the core structure. This compound was identified as a mixed ET(A)/ET(B) receptor antagonist. bindingdb.org The binding affinities (Ki) for the endothelin-1 (B181129) (ET-1) and endothelin receptor type B were determined to be 2.20 nM and 4.80 nM, respectively. bindingdb.org This indicates a high affinity for these receptors.

| Compound | Target Receptor | Affinity (Ki) |

|---|---|---|

| (S)-3-[2-(3,4-Dimethoxy-phenyl)-ethoxy]-2-(4,6-dimethyl-pyrimidin-2-yloxy)-3,3-diphenyl-propionic acid | Endothelin-1 receptor (Human) | 2.20 nM |

| (S)-3-[2-(3,4-Dimethoxy-phenyl)-ethoxy]-2-(4,6-dimethyl-pyrimidin-2-yloxy)-3,3-diphenyl-propionic acid | Endothelin receptor type B (Human) | 4.80 nM |

This finding suggests that the this compound scaffold could be a valuable starting point for the design of new endothelin receptor modulators. Further research is necessary to determine the full receptor interaction profile of the parent compound.

Modulation of Gene Expression, including γ-globin gene expression

This compound has been identified as a compound capable of modulating gene expression, with a particular focus on its ability to induce γ-globin gene expression. sigmaaldrich.com This has significant therapeutic implications for the treatment of sickle cell disease and β-thalassemia, where reactivation of fetal hemoglobin (HbF), a tetramer of two α-globin and two γ-globin chains, can ameliorate the clinical symptoms.

The compound was utilized in screening studies aimed at identifying short-chain fatty acid derivatives that could induce γ-globin gene expression in reporter assays and promote erythropoiesis in vivo. sigmaaldrich.com This suggests that this compound may act as an epigenetic modulator, influencing the expression of genes involved in hemoglobin switching.

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a microbial metabolite of ferulic acid, has also been shown to influence the expression of various genes. In one study, low-dose HMPA administration in sedentary mice led to an increase in Myf5 expression, a key regulator of muscle development. mdpi.comresearchgate.netnih.gov These findings highlight the potential of this compound and its related metabolites to modulate gene expression in different cellular contexts, opening avenues for further therapeutic development.

Influence on Metabolic Pathways

The influence of this compound on metabolic pathways is an area of growing interest, with research on its closely related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), providing significant insights. HMPA is a product of the microbial metabolism of dietary polyphenols like ferulic acid. researchgate.netnih.gov

Studies in mice have demonstrated that HMPA can improve hepatic glucose and lipid metabolism. mdpi.comnih.gov It has been shown to inhibit muscular lipid metabolism and protein catabolism. mdpi.comnih.gov Furthermore, research suggests that HMPA may promote muscle development and enhance grip strength. mdpi.comresearchgate.netnih.gov In a study investigating the effects of HMPA on exhaustive exercise, it was found to inhibit protein catabolism. nih.gov

HMPA has also been observed to reduce oxidative stress by decreasing plasma reactive oxygen metabolites and enhancing antioxidant capacity. nih.gov It can also influence the expression of genes related to mitochondrial biogenesis, such as Sirt1 and Nrf1. nih.gov These findings suggest that this compound, through its potential metabolism to HMPA, could exert beneficial effects on various metabolic pathways, although direct studies on the parent compound are still needed to confirm these effects.

Neuroprotective Properties and Neurotransmitter Modulation for Related Structures

While direct evidence for the neuroprotective properties of this compound is limited, studies on its structural analogs and metabolites suggest a potential role in neuroprotection.

The related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been investigated for its neuroprotective effects. One study demonstrated that HMPA can inhibit the aggregation of amyloid β-peptide (Aβ) in vitro, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov The study found that HMPA inhibited both the nucleation and elongation phases of Aβ aggregation, suggesting it could be a lead compound for modulating Aβ-related neurodegeneration. nih.govnih.gov

Furthermore, derivatives of cinnamic acids, which share the core phenylpropanoid structure, have been explored for their neuroprotective potential. researchgate.net These compounds are investigated for their antioxidant properties and their ability to modulate Aβ aggregation. researchgate.net The structural similarity of this compound to these neuroprotective agents suggests that it may also possess beneficial properties for neuronal health. However, dedicated studies are required to elucidate the specific neuroprotective mechanisms and neurotransmitter modulation effects of this compound.

Anti-atherogenic Activity

A related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active principle found in kimchi, has demonstrated significant anti-atherogenic effects. In a study involving apolipoprotein E knockout (apoE KO) mice fed an atherogenic diet, intraperitoneal administration of HDMPPA (10 mg/kg/day) for eight weeks resulted in a notable reduction in the size of atherosclerotic lesions in the aortic sinus compared to the control group. nih.gov The level of reactive oxygen species (ROS) was 14% lower in the HDMPPA-treated group. nih.gov This effect is attributed to the suppression of aortic NADPH oxidase activity, a key enzyme in the generation of ROS. nih.gov Specifically, HDMPPA was found to down-regulate the mRNA expression of p47phox and rac-1, which are essential components of the NADPH oxidase complex, by 27.2% and 46.0% respectively. nih.gov These findings suggest that the anti-atherosclerotic action of HDMPPA may be mediated through the reduction of oxidative stress via the downregulation of NADPH oxidase. nih.gov

Pharmacodynamic and Pharmacokinetic Profiles of this compound and its Derivatives

The study of how the body affects a drug, known as pharmacokinetics, is crucial for understanding its efficacy and behavior. This section explores the absorption, distribution, metabolism, and excretion of this compound and the influence of structural modifications on these processes.

Studies on a closely related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), provide valuable insights into the ADME profile of this class of molecules. Following oral administration of HMPA (10 mg/kg body weight) to Sprague-Dawley rats, both the unchanged compound and its conjugated metabolites were rapidly detected in the bloodstream. elsevierpure.comnih.gov The maximum plasma concentration was reached within 15 minutes for HMPA itself (2.6 ± 0.4 nmol/mL), as well as its sulfated (3.6 ± 0.9 nmol/mL) and glucuronidated (0.55 ± 0.09 nmol/mL) forms. elsevierpure.comnih.gov This indicates rapid absorption and metabolism.

Six hours after administration, HMPA and its conjugates were found distributed in various target organs. elsevierpure.comnih.gov The distribution profile showed the highest concentrations in the kidneys, followed by the liver, thoracic aorta, heart, soleus muscle, and lungs. elsevierpure.comnih.gov This broad tissue distribution suggests that HMPA and its metabolites can reach various sites in the body to exert their potential effects. The study concluded that orally administered HMPA in rats undergoes swift metabolism and extensive tissue distribution, with an absorption ratio of at least 1.2%. elsevierpure.comnih.gov

The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug. researchgate.netnih.gov This is primarily due to the "kinetic isotope effect," where the greater mass of deuterium leads to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. osti.gov This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like cytochrome P450. researchgate.net

Slowing the rate of metabolism can lead to several changes in a drug's pharmacokinetic profile, including:

Increased plasma concentrations (Cmax)

Longer half-life (t1/2)

Deuteration can also redirect metabolic pathways, potentially reducing the formation of toxic metabolites. researchgate.netnih.gov An example of a successfully marketed deuterated drug is deutetrabenazine, which shows a more favorable pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. researchgate.netnih.gov While specific studies on the deuterium substitution of this compound are not detailed in the provided context, the general principles of deuteration suggest that it could be a viable strategy to modulate its pharmacokinetic behavior.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For analogs of this compound, these studies aim to identify the key structural features responsible for their therapeutic effects and to design more potent and selective molecules.

One study investigated derivatives of the related compound 3-(3,4-dimethoxyphenyl)propenoic acid. nih.gov Amides and hydrazides of this acid were synthesized and evaluated for various biological activities. nih.gov Certain derivatives, specifically compounds I, VII, VIII, and IX (as designated in the study), showed some effects in animal growth tests but with unfavorable conversion rates. nih.gov Notably, derivatives II and VI exhibited anthelmintic activity against Nippostrongylus brasiliensis, albeit at a lower level than the standard drug levamisole. nih.gov However, the prepared compounds did not show antibacterial or mutagenic effects. nih.gov

Another area of investigation for related propionic acid derivatives is their anti-inflammatory properties. Propionic acid itself, a short-chain fatty acid, is known to have anti-inflammatory effects by decreasing pro-inflammatory T-helper cell responses and promoting regulatory T-cell activity. mdpi.com

Cellular and Molecular Mechanisms of Action

Understanding the cellular and molecular targets of a compound is essential to elucidate its mechanism of action. Research into this compound and its analogs has begun to uncover their effects on key cellular processes, particularly those related to inflammation.

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to modulate oxidative stress and the expression of related enzymes. In one study, high doses of HMPA were found to reduce plasma nitrite/nitrate levels after exhaustive exercise, which is an indicator of nitric oxide (NO) production. nih.gov This was accompanied by changes in the mRNA levels of antioxidant enzymes such as superoxide (B77818) dismutase 1 (Sod1) and NAD(P)H quinone dehydrogenase 1 (Nqo1), as well as reductions in the mRNA abundance of nitric oxide synthases (Nos2 and Nos3) in the soleus muscle. nih.gov

The broader class of propionic acids, particularly short-chain fatty acids, are known to exert anti-inflammatory effects through various mechanisms. mdpi.com They can activate G-protein coupled receptors (GPRs), which in turn can influence downstream signaling pathways like the inhibition of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. mdpi.com While direct evidence for the effect of this compound on specific cytokines like TNF-α and IL-1β or on PGE2 is not explicitly detailed in the provided information, the observed effects on NO production and related enzymatic pathways suggest a potential role in modulating inflammatory responses.

Signaling Pathway Modulation (e.g., NF-κB, MAPKs, PI3K/Akt)

Research into the effects of this compound and related compounds on intracellular signaling pathways has uncovered potential modulatory roles. The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is crucial for regulating cell proliferation, apoptosis, and metabolism. nih.gov The activation of the PI3K/Akt pathway is known to promote the survival and growth of neurons by inhibiting apoptosis. nih.gov Studies on dystrophin-deficient skeletal muscle have shown that the loss of dystrophin and/or mechanical stretch can lead to the upregulation of the PI3K/Akt and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov These pathways are critical in mediating survival signals within cells. nih.gov While direct studies on this compound's specific modulation of NF-κB, MAPKs, and PI3K/Akt are not extensively detailed in the provided results, the known involvement of these pathways in cellular responses to various stimuli suggests a potential area for its influence.

Impact on Reactive Oxygen Species (ROS) Formation

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to influence oxidative stress. nih.gov Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to lipids, proteins, and DNA. nih.gov Studies on HMPA demonstrated a reduction in oxidative stress by decreasing plasma reactive oxygen metabolites. nih.gov Specifically, high doses of HMPA were found to reduce plasma nitrite/nitrate levels and enhance antioxidant capacity following exhaustive exercise. This was accompanied by changes in the mRNA abundance of antioxidant enzymes. nih.gov These findings suggest that compounds structurally similar to this compound may play a role in regulating redox balance and enhancing antioxidant defenses. nih.gov

Erythropoiesis Stimulation

This compound has been identified as a compound that stimulates erythropoiesis, the process of red blood cell production. medchemexpress.commedchemexpress.com It has been investigated for its potential use in addressing β-hemoglobinopathies and other forms of anemia. medchemexpress.commedchemexpress.com The compound is noted to induce the expression of the γ-globin gene, a component of fetal hemoglobin, which can be beneficial in certain hematological disorders. medchemexpress.commedchemexpress.comsigmaaldrich.com The development of erythropoiesis stimulating agents (ESAs) has been a focus in treating anemia, with various generations of molecules designed to have improved pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

Inhibition of Protein Catabolism

Investigations into the effects of a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), have revealed its potential to inhibit protein catabolism, particularly in the context of exhaustive exercise. mdpi.com HMPA administration was found to prevent muscle protein degradation by affecting the ubiquitin-proteasome and autophagic lysosomal pathways. mdpi.com This was evidenced by the inhibition of the expression of Trim63 (MuRF1) and Map1lc3b (LC3b), genes associated with muscle protein breakdown. mdpi.com Furthermore, HMPA was observed to reduce the levels of blood urea (B33335) nitrogen (BUN), a waste product of protein breakdown, following exhaustive exercise, suggesting a protective effect against muscle protein degradation. mdpi.com

Toxicological Considerations for this compound

In vitro and In vivo Cytotoxicity

The cytotoxic effects of this compound and its derivatives have been a subject of investigation. While the toxicological properties of this compound itself have not been fully investigated, it is noted that it may cause skin, eye, and respiratory tract irritation. chemicalbook.com

Research on a related compound, indole-3-propionic acid (IPA), showed that it was not cytotoxic to bovine aortic endothelial cells at physiological concentrations, with a significant reduction in cell viability only observed at a very high concentration after 48 hours of treatment. semanticscholar.org Another study focused on a peptide derivative, R-DIM-P-LF11-334, which exhibited high cytotoxic effects on human malignant melanoma cells while having only a minor effect on non-neoplastic human dermal fibroblasts. oncotarget.com The half-maximal lethal concentration (LC50) for the melanoma cell lines was approximately 10 μM. oncotarget.com

A study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) investigated its inhibitory effects on amyloid-β peptide aggregation, a process associated with Alzheimer's disease. The study found that HMPA inhibited this aggregation in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of approximately 5–6 mM in vitro. nih.gov

| Compound/Derivative | Cell Line/Model | Cytotoxic Effect/Activity | Concentration |

| Indole-3-propionic acid | Bovine aortic endothelial cells | Significant reduction in cell viability | 5 mM (after 48h) semanticscholar.org |

| R-DIM-P-LF11-334 | Human malignant melanoma (A375, MUG Mel1) | High cytotoxicity | LC50 ≈ 10 μM oncotarget.com |

| R-DIM-P-LF11-334 | Non-neoplastic human dermal fibroblasts | Minor effect | Not specified oncotarget.com |

| 3-(4-hydroxy-3-methoxyphenyl) propionic acid | In vitro Aβ42 aggregation | Inhibition of aggregation | EC50 ≈ 5–6 mM nih.gov |

Genotoxicity and Carcinogenicity

Information regarding the genotoxicity and carcinogenicity of this compound is limited in the provided search results. The Pharos project, which consolidates hazard information, lists classifications for carcinogenicity and mutagenicity/genotoxicity, but specific study data for this compound is not detailed. habitablefuture.org

Organ-specific Toxicity

The toxicological profile of this compound has not been extensively investigated through detailed in vivo studies. However, based on available hazard classifications, the compound is recognized for its potential to cause irritation to the skin, eyes, and respiratory system. chemicalbook.comsigmaaldrich.com

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is categorized under "Specific target organ toxicity, single exposure; Respiratory tract irritation". chemicalbook.comnih.gov This classification suggests that acute exposure to the compound may result in irritation of the respiratory tract. The toxicological properties beyond these irritant effects have not been fully investigated. chemicalbook.com

Table 1: Hazard Classifications for this compound

Source: PubChem chemicalbook.com

Potential for Endocrine Disruption

Currently, there is no scientific literature or research data available that specifically investigates the potential for this compound to act as an endocrine disruptor. Studies involving estrogen receptor binding assays or other relevant screening methods to determine any interaction with the endocrine system have not been reported for this compound. nih.govnih.gov Therefore, its capacity to interfere with hormone synthesis, secretion, transport, or activity remains uncharacterized.

Compound Names Mentioned in this Article

Table 2: List of Compounds

Applications in Pharmaceutical Development and Biomedical Research

3-(3,4-Dimethoxyphenyl)propionic Acid as a Pharmaceutical Intermediate

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. chemimpex.com Its chemical structure allows for various modifications, making it an adaptable starting material for creating a diverse array of molecules with potential therapeutic properties. nih.gov The presence of the dimethoxybenzene moiety and the propionic acid side chain offers reactive sites for chemical transformations, enabling medicinal chemists to design and synthesize novel drug candidates. chemimpex.comnih.gov This versatility has led to its use in the development of pharmaceuticals aimed at treating inflammatory diseases, among other conditions. chemimpex.com

Development of Therapeutic Agents based on this compound Scaffold

The structural framework of this compound has been a source of inspiration for the design of new therapeutic agents. nih.gov By modifying its core structure, researchers have developed derivatives with a wide range of biological activities.

Anti-inflammatory and Analgesic Agents

The quest for more effective and safer anti-inflammatory and analgesic drugs has led researchers to explore derivatives of this compound. chemimpex.com Its structural similarity to known anti-inflammatory compounds makes it a promising candidate for development in this area. chemimpex.com For instance, research into 3-benzoyl-propionic acid, a related compound, has demonstrated significant anti-inflammatory and analgesic properties. Studies have shown that this derivative can reduce cell migration and nitric oxide levels, key markers of inflammation. researchgate.net

Anticancer Research and Antiproliferative Activity of Derivatives

In the field of oncology, derivatives of this compound have shown promise as anticancer agents. The introduction of a 3,4-dimethoxyphenyl group into certain heterocyclic structures has been shown to enhance anticancer activity. nih.gov

One area of focus has been the synthesis of pyrazolo[3,4-b]pyridine derivatives. Research has shown that incorporating a 3,4-dimethoxyphenyl group can improve the anticancer activity of these compounds against cell lines like HeLa. nih.gov Similarly, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have identified compounds with the ability to reduce the viability of A549 lung cancer cells and inhibit their migration. elsevierpure.com The methoxy (B1213986) groups on the benzene (B151609) ring are believed to contribute to the anticancer efficacy of these compounds. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

| Cell Line | Derivative Type | Observed Effect |

| HeLa | Pyrazolo[3,4-b]pyridine with 3,4-dimethoxyphenyl group | Improved anticancer activity. nih.gov |

| A549 (Lung Cancer) | 3-((4-hydroxyphenyl)amino)propanoic acid derivative | Reduced cell viability by 50% and suppressed cell migration. elsevierpure.com |

| U-87 (Glioblastoma) | 3-[(4-methoxyphenyl)amino]propanehydrazide derivative | Demonstrated cytotoxicity. nih.gov |

| MDA-MB-231 (Breast Cancer) | 3-[(4-methoxyphenyl)amino]propanehydrazide derivative | Reduced cell viability. nih.gov |

This table summarizes the observed anticancer effects of various derivatives based on the this compound scaffold against different cancer cell lines.

Neurodegenerative Disease Research

The potential of this compound and its metabolites in the context of neurodegenerative diseases is an active area of investigation. A closely related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which is a metabolite of various polyphenols, has been studied for its effects on processes relevant to Alzheimer's disease. nih.gov

In vitro studies have demonstrated that HMPA can inhibit the aggregation of amyloid-β peptide (Aβ42), a key event in the pathology of Alzheimer's disease. nih.gov The research indicated that HMPA interferes with both the initial nucleation and the subsequent elongation phases of Aβ fibril formation. nih.gov These findings suggest that compounds derived from this scaffold could be valuable leads for the development of therapies targeting neurodegeneration. nih.gov

Cardiovascular Health Research (e.g., Anti-atherosclerotic agents)

While direct research on this compound in cardiovascular health is emerging, the anti-inflammatory properties of related compounds are of significant interest. Inflammation is a key process in the development of atherosclerosis, the underlying cause of many cardiovascular diseases. The 3,4,5-trimethoxybenzyl moiety, structurally similar to the dimethoxy-substituted phenyl group in our compound of interest, has been incorporated into molecules with anti-inflammatory activity. mdpi.com This suggests that derivatives of this compound could potentially be explored for their anti-atherosclerotic effects due to their anti-inflammatory potential.

Antidiabetic Research (e.g., α-Glucosidase Inhibitors)

In the realm of antidiabetic research, the inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition can help control post-meal blood sugar levels. nih.gov While specific studies on this compound as an α-glucosidase inhibitor are not extensively documented in the provided results, the broader class of phenolic acids is known to possess such properties. Furthermore, research on other antidiabetic mechanisms, such as the inhibition of dipeptidyl peptidase-IV (DPP-IV), has been explored with peptide-based drugs, indicating a multi-targeted approach to diabetes treatment. nih.gov The structural features of this compound make it a candidate for investigation within this therapeutic area.

Muscle Health and Performance Research

Recent studies have explored the potential of phenolic compounds to enhance muscle strength and exercise performance. While much of this research has focused on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, the findings offer valuable insights into the broader class of related compounds. mdpi.comresearchgate.netnih.gov

Research on HMPA, a close structural relative of this compound, has shown promising results in animal models. mdpi.comresearchgate.netnih.gov Studies on mice have demonstrated that oral administration of HMPA can significantly enhance both absolute and relative grip strength. researchgate.netnih.gov Furthermore, low-dose HMPA was found to decrease the plasma levels of blood urea (B33335) nitrogen (BUN) following exhaustive exercise, suggesting a potential role in reducing protein catabolism. researchgate.netnih.gov

Mechanistically, low-dose HMPA administration has been associated with an increase in Myf5 expression in sedentary mice, a gene involved in the early stages of muscle development. researchgate.netnih.gov Additionally, HMPA has been shown to improve hepatic glucose and lipid metabolism while inhibiting muscular lipid metabolism and protein breakdown, as indicated by changes in the mRNA expression of related genes. researchgate.netnih.gov These findings collectively suggest that compounds like HMPA may be beneficial for muscle health and performance. mdpi.comresearchgate.netnih.gov

Further investigations into the effects of HMPA have revealed its ability to reduce oxidative stress by decreasing plasma reactive oxygen metabolites. nih.gov High doses of HMPA have been observed to lower plasma nitrite/nitrate levels and boost antioxidant capacity after exercise. nih.gov This is accompanied by changes in the mRNA levels of antioxidant enzymes and nitric oxide synthases in the soleus muscle. nih.gov Notably, high-dose HMPA administration led to an increase in the protein expression of MYH4 (myosin heavy chain 4) in the soleus, while low-dose HMPA enhanced the gene expression of Myh4 and Igf1, suggesting a role in promoting the hypertrophy of fast-twitch muscle fibers through the IGF-1 pathway. nih.gov

Table 1: Summary of Research Findings on HMPA and Muscle Performance

| Finding | Effect | Implication |

| Enhanced Grip Strength | Increased absolute and relative grip strength in mice. | Potential for improving muscle strength. |

| Reduced Protein Catabolism | Decreased plasma BUN levels after exhaustive exercise. | May help in preserving muscle mass. |

| Muscle Development | Increased Myf5 gene expression. | Suggests a role in promoting muscle development. |

| Metabolic Regulation | Improved hepatic glucose and lipid metabolism; inhibited muscular lipid metabolism. | May optimize energy utilization and muscle function. |

| Oxidative Stress Reduction | Decreased plasma reactive oxygen metabolites. | Potential to mitigate exercise-induced oxidative damage. |

| Muscle Fiber Composition | Increased MYH4 protein and Myh4 gene expression. | May promote the development of fast-twitch muscle fibers. |

This table is based on data from studies on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA).

Treatments for β-Hemoglobinopathies and Anemias

This compound, an orally active short-chain fatty acid, has been investigated for its potential therapeutic role in β-hemoglobinopathies and other forms of anemia. medchemexpress.com The primary mechanism of interest is its ability to stimulate the expression of the γ-globin gene and promote erythropoiesis in vivo. medchemexpress.comsigmaaldrich.com

β-hemoglobinopathies, such as sickle cell disease and β-thalassemia, are genetic disorders characterized by defects in the production of adult hemoglobin (HbA). frontiersin.orgnih.govnih.gov A key therapeutic strategy for these conditions is to reactivate the production of fetal hemoglobin (HbF), which can compensate for the defective adult hemoglobin and ameliorate the clinical symptoms. frontiersin.orgresearchgate.net

Research has shown that this compound is a compound that can induce γ-globin gene expression. medchemexpress.comsigmaaldrich.com The γ-globin chains are the primary components of fetal hemoglobin. By stimulating the expression of this gene, the compound can increase the levels of HbF in the bloodstream. This approach has been a cornerstone of research into treatments for β-hemoglobinopathies. frontiersin.org

The in vivo stimulation of erythropoiesis, the process of red blood cell production, is another significant aspect of the therapeutic potential of this compound. medchemexpress.com For individuals with anemia, which is characterized by a deficiency in red blood cells or hemoglobin, enhancing erythropoiesis can help to restore normal red blood cell counts and improve oxygen-carrying capacity.

Use in Biochemical Assays and Enzyme Activity Measurement

In the realm of biochemical research, this compound serves as a valuable tool, particularly in screening assays and studies of enzyme-ligand interactions. Its defined chemical structure and properties make it a useful standard and reactant in various experimental setups.

One of the documented applications of this compound is in screening assays designed to identify derivatives of short-chain fatty acids that can induce the expression of the γ-globin gene. sigmaaldrich.comsigmaaldrich.com In these reporter assays, the compound can be used as a reference or a test substance to evaluate the ability of other molecules to modulate gene expression. sigmaaldrich.comsigmaaldrich.com This is crucial for the discovery of new therapeutic agents for conditions like β-hemoglobinopathies. sigmaaldrich.comsigmaaldrich.com

Furthermore, this compound, also known as 3,4-dimethoxyhydrocinnamic acid, is known to form complexes with metal ions, such as copper (II). sigmaaldrich.comsigmaaldrich.com This property allows it to be used in studies investigating the interactions between small molecules and metal-containing enzymes or proteins. By observing the formation of these complexes, researchers can gain insights into the binding mechanisms and the role of metal ions in biological processes.

The compound's physical and chemical properties, such as its solid form and melting point of 96-97 °C, are well-characterized, making it a reliable standard in various analytical techniques. sigmaaldrich.com

Computational and Analytical Studies

Molecular Modeling and Docking Simulations of 3-(3,4-Dimethoxyphenyl)propionic Acid and its Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein receptor. For this compound, such studies are crucial for elucidating its potential biological activities by identifying its interactions with protein active sites.

While detailed molecular docking studies for this compound are not extensively published in the public domain, its structural similarity to other biologically active molecules suggests its potential for interaction with various enzymes and receptors. For instance, it is known to form complexes with metal ions like copper (II). The RCSB Protein Data Bank, a repository for 3D structural data of large biological molecules, lists protein-bound structures for related ligands, indicating that this class of compounds is actively being studied for its biological interactions. The general approach for such a study would involve docking the 3D conformer of this compound into the binding pocket of a target protein. The simulation would then calculate the binding energy, with negative values indicating a favorable interaction. Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on similar molecules often show the carboxylic acid group forming critical hydrogen bonds with amino acid residues in the active site.

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. These calculations provide insights into molecular properties like orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.

For this compound, thermodynamic studies have been conducted. The enthalpy of sublimation, a measure of the energy required to change the compound from solid to gas, was determined to be 33.5 ± 0.2 kcal/mol at 359 K. The enthalpy of fusion, the energy for melting, is 7.739 kcal/mol at 370.9 K, as determined by Differential Scanning Calorimetry (DSC).

Analytical Method Development and Validation for this compound

The accurate quantification and identification of this compound in various matrices rely on robust analytical methods. Development and validation of these methods ensure their reliability, accuracy, and precision.

Chromatographic techniques are central to the separation and analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of this compound and its related substances. While a specific monograph for this compound is not detailed, methods for similar compounds provide a framework. For instance, the analysis of a related propanoic acid derivative was achieved using a normal-phase HPLC system with a silica (B1680970) column. The validation of such a method would typically involve assessing parameters like linearity, accuracy, precision, specificity, and robustness to ensure reliable performance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis. The compound is typically derivatized, for example by silylation, before analysis to increase its volatility. The NIST Mass Spectrometry Data Center provides GC-MS data obtained using a HITACHI RMU-6M instrument with electron ionization (EI).

| Technique | Column | Mobile Phase / Carrier Gas | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Silica (250 mm x 4.6 mm, 5 µm) | Hexane:Ethyl Acetate:Trifluoroacetic Acid (97:3:0.95, v/v/v) | 1.0 mL/min | UV at 264 nm | |

| GC-MS (Silylated) | Not Specified | Helium | Not Specified | Electron Ionization (EI) Mass Spectrometry |

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. The spectrum for this compound has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 12.42 | s (singlet) | -COOH | |

| 6.85-6.83 | m (multiplet) | Aromatic CH | |

| 6.75-6.72 | m (multiplet) | Aromatic CH | |